molecular formula C15H13ClO2 B6403644 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid CAS No. 1261933-44-1

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid

Cat. No.: B6403644
CAS No.: 1261933-44-1
M. Wt: 260.71 g/mol
InChI Key: XRXNTFLWRJAHEM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-methylphenyl group and an additional methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloro-3-methylbenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chloro-3-methylphenylboronic acid is coupled with 5-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-methylphenyl)-5-carboxybenzoic acid.

    Reduction: 2-(4-Chloro-3-methylphenyl)-5-methylbenzyl alcohol.

    Substitution: 2-(4-Amino-3-methylphenyl)-5-methylbenzoic acid.

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the benzoic acid moiety.

    4-Chloro-3-methylbenzoic acid: Similar but without the additional methyl group on the benzoic acid ring.

Uniqueness

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid is unique due to the presence of both a 4-chloro-3-methylphenyl group and an additional methyl group on the benzoic acid ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other related compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-5-12(13(7-9)15(17)18)11-4-6-14(16)10(2)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNTFLWRJAHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690384
Record name 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-44-1
Record name 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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